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Compound of Interest

Compound Name: AVE-0118

Cat. No.: B1666140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations and

experimental protocols for the use of AVE-0118 in cardiac myocytes. AVE-0118 is a multi-ion

channel blocker with a notable selectivity for atrial potassium channels, making it a compound

of interest for atrial fibrillation research.

Summary of Effective Concentrations
The effective concentration of AVE-0118 varies depending on the specific ion channel, cell

type, and species being investigated. The following table summarizes the key quantitative data

from various studies.
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Target Ion
Channel

Cell/Tissue
Type

Species
Pathologica
l State

IC50 /
Effective
Concentrati
on

Key
Effect(s)

Potassium

Channels

IKur (Kv1.5)
Atrial

Myocytes
Human

Sinus

Rhythm (SR)

IC50: 220 nM

(late current)

[1]

Inhibition of

late current

IKur (Kv1.5)
Atrial

Myocytes
Human

Chronic Atrial

Fibrillation

(cAF)

IC50: 1.1 µM

(late current)

[1]

Reduced

sensitivity to

blockade

compared to

SR

IKur (hKv1.5) CHO Cells Human -
IC50: 1.1 ±

0.2 µM[2]

Decrease in

steady-state

current

IKur (pig

Kv1.5)

Xenopus

Oocytes
Pig -

IC50: 5.4 ±

0.7 µM[2]

Blockade of

the channel

IKur (hKv1.5)
Xenopus

Oocytes
Human -

IC50: 6.2 ±

0.4 µM[2]

Blockade of

the channel

IKur
Atrial

Myocytes
Human -

IC50: 37

nmol/L[3]

Non-voltage-

dependent

block

Ito

(Kv4.3/KChIP

2.2)

CHO Cells Human -

IC50: 3.4 ±

0.5 µM

(integral

current)[2]

Accelerated

inactivation

Ito
Atrial

Myocytes
Human

Sinus

Rhythm (SR)

IC50: 1.8 µM

(peak

current)[1]

Reduction in

peak current
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Ito
Atrial

Myocytes
Human

Chronic Atrial

Fibrillation

(cAF)

IC50: 1.9 µM

(peak

current)[1]

Smaller

blockade

compared to

SR

Ito
Atrial

Myocytes
Human -

IC50: 300

nmol/L (net

current)[3]

73 ± 5%

reduction in

total

potassium

flow at 30

µmol/L[3]

IK,ACh
Atrial

Myocytes
Pig -

IC50: 4.5 ±

1.6 µM[2]

Half-maximal

block at -100

mV

IKr (hERG) CHO Cells Human -
IC50: ~10

µM[2]

Half-maximal

block

IKr
Ventricular

Myocytes
Guinea Pig -

IC50: ~10 µM

(tail current)

[2]

Half-maximal

inhibition

IKs
Ventricular

Myocytes
Guinea Pig -

10%

inhibition at

10 µM[2]

Minor

inhibition

IKATP
Ventricular

Myocytes
Guinea Pig -

28%

inhibition at

10 µM[2]

Minor

inhibition

IK1
Atrial

Myocytes
Human -

11 ± 3%

reduction at

10 µmol/L[3]

Little effect

Sodium and

Calcium

Channels

INa (Nav1.5) HEK293

Cells

Human - 36.5 ± 6.6%

reduction at

Reduction of

peak current
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10 µM[4] and shift in

half-

inactivation

voltage

L-type Ca2+
Atrial

Myocytes
Pig -

22%

inhibition at

10 µM[2]

Minor

inhibition

Tissue-Level

Electrophysio

logy

Atrial ERP
Atrial

Trabeculae
Human

Chronic Atrial

Fibrillation

(cAF)

1-10 µM Prolongation

Atrial ERP Atria Canine Healthy 5-10 µM

Significant

prolongation[

4]

Ventricular

ERP

Ventricular

Preparations
Canine Healthy 10 µM

No significant

change[4]

Atrial APD20
Crista

Terminalis
Canine Healthy 10 µM

Increased

from 5±3 to

51±12 ms[4]

Vmax Atria Canine Healthy 10 µM
Reduced by

15%[4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AVE-0118 and a typical

experimental workflow for its evaluation.
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Caption: Mechanism of action of AVE-0118 in an atrial myocyte.
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Caption: Experimental workflow for evaluating AVE-0118 effects.

Experimental Protocols
The following are detailed methodologies for key experiments involving AVE-0118.

Protocol 1: Whole-Cell Patch Clamp Recording of Ion
Currents
Objective: To measure the effect of AVE-0118 on specific ion currents (e.g., IKur, Ito, IKr) in

isolated cardiac myocytes.
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Materials:

Isolated cardiac myocytes (atrial or ventricular)

Patch clamp rig (amplifier, micromanipulator, perfusion system)

Borosilicate glass capillaries for patch pipettes

External (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose; pH 7.4 with NaOH.

Pipette (internal) solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5

MgATP, 0.1 Na-GTP; pH 7.2 with KOH.

AVE-0118 stock solution (e.g., 10 mM in DMSO) and working solutions.

Procedure:

Cell Preparation: Isolate single cardiac myocytes using established enzymatic digestion

protocols appropriate for the chosen species and heart region. Allow cells to stabilize in

Tyrode's solution for at least 30 minutes before use.

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-

4 MΩ when filled with the internal solution.

Seal Formation: Approach a myocyte with the patch pipette and form a giga-ohm seal (>1

GΩ) by applying gentle suction.

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse

of suction to achieve the whole-cell configuration.

Baseline Recording:

Allow the cell to dialyze with the internal solution for 5-10 minutes.

Apply appropriate voltage-clamp protocols to elicit the ion current of interest. For example,

to record IKur, depolarizing steps from a holding potential of -80 mV to various test

potentials (e.g., -40 to +60 mV) can be used.
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Record stable baseline currents for at least 3 minutes.

AVE-0118 Application:

Perfuse the cell with Tyrode's solution containing the desired concentration of AVE-0118.

Continuously record the ion current during drug application until a steady-state effect is

observed.

To establish a dose-response curve, apply increasing concentrations of AVE-0118 in a

cumulative or non-cumulative manner.

Washout: Perfuse the cell with drug-free Tyrode's solution to assess the reversibility of the

drug's effect.

Data Analysis:

Measure the peak or steady-state current amplitude at each test potential before and after

drug application.

Calculate the percentage of current inhibition for each concentration.

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Microelectrode Recording of Action
Potentials
Objective: To determine the effect of AVE-0118 on action potential parameters (e.g., APD, ERP,

Vmax) in cardiac tissue preparations.

Materials:

Cardiac tissue preparation (e.g., atrial trabeculae, papillary muscle)

Tissue bath with superfusion system and temperature control (37°C)

Stimulating and recording electrodes
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Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ)

Cardiovascular setup (amplifier, digitizer)

Tyrode's solution (as in Protocol 1)

AVE-0118 stock solution and working solutions.

Procedure:

Tissue Preparation: Dissect a suitable cardiac tissue preparation and mount it in the tissue

bath. Super-fuse with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.

Pacing: Stimulate the tissue at a constant cycle length (e.g., 1000 ms or 500 ms) using

bipolar electrodes.

Microelectrode Impalement: Impale a quiescent cell with a glass microelectrode to record the

transmembrane action potential.

Baseline Recording:

Allow the preparation to equilibrate for at least 60 minutes.

Record stable baseline action potentials for 10-15 minutes.

Measure baseline action potential duration at 20%, 70%, and 90% repolarization (APD20,

APD70, APD90), and the maximum upstroke velocity (Vmax).

Determine the effective refractory period (ERP) using the extrastimulus technique (S1-S2

protocol).

AVE-0118 Application:

Switch the superfusion to Tyrode's solution containing the desired concentration of AVE-
0118.

Record action potentials continuously until a steady-state effect is achieved (typically 20-

30 minutes).
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Repeat the measurements of APD, Vmax, and ERP.

Washout: Super-fuse the tissue with drug-free Tyrode's solution to assess reversibility.

Data Analysis:

Compare the action potential parameters before and after AVE-0118 application.

Calculate the percentage change in each parameter.

Statistical analysis (e.g., paired t-test) should be performed to determine the significance

of the observed effects.

These protocols provide a foundation for investigating the electrophysiological effects of AVE-
0118 in cardiac myocytes and tissues. Researchers should adapt these methods based on

their specific experimental goals and available equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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